7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
Overview
Description
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is a bicyclic organic compound with the molecular formula C7H7NO. It is characterized by a unique structure that includes an oxabicycloheptene ring system and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile typically involves the Diels-Alder reaction, a well-known cycloaddition reaction. One efficient method is the reaction of furan with acrylonitrile under controlled conditions to form the desired bicyclic structure . The reaction is highly diastereoselective and can be carried out under mild conditions, making it suitable for large-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of the Diels-Alder reaction can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the bicyclic structure.
Reduction: Primary amines.
Substitution: Substituted nitrile derivatives.
Scientific Research Applications
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile involves its reactivity due to the strained bicyclic structure and the presence of the nitrile group. The compound can participate in various chemical reactions, including cycloadditions and nucleophilic substitutions, which are facilitated by the electron-deficient nature of the nitrile group . These reactions enable the formation of complex molecular architectures and functionalized derivatives.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Another bicyclic compound with similar structural features but different functional groups.
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylate: A derivative with a carboxylate group instead of a nitrile.
Uniqueness
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is unique due to its combination of a bicyclic structure and a nitrile group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and materials science .
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-4-5-3-6-1-2-7(5)9-6/h1-2,5-7H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQSHUPQQYFVER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(C1C#N)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481101 | |
Record name | 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53750-68-8 | |
Record name | 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 7-Oxabicyclo[2.2.1]heptan-2-one from 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile?
A1: 7-Oxabicyclo[2.2.1]heptan-2-one can be synthesized from this compound through a multi-step process. First, a Diels-Alder reaction between furan and α-chloroacrylonitrile produces a mixture of exo- and endo-2-chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile. [] Subsequent catalytic hydrogenation of the double bond followed by hydrolysis, acyl azide formation, Curtius rearrangement, and hydrolysis of the resulting α-chloro isocyanates yields the desired 7-Oxabicyclo[2.2.1]heptan-2-one. []
Q2: How does the stereochemistry of this compound affect its reactivity in ring-opening/cross metathesis (ROCM) reactions?
A2: Research shows distinct reactivity differences between exo- and endo-2-cyano-7-oxanorbornenes (another name for this compound) in ROCM reactions with allyl alcohol or allyl acetate using ruthenium alkylidene catalysts. [] The stereochemistry influences the chemoselectivity (ROCM vs ROMP), regioselectivity (1,2- vs 1,3-product formation), and stereoselectivity (E/Z isomerism) of the reaction, highlighting the importance of stereochemical control in these transformations. []
Q3: Can you describe a specific reaction involving this compound and its structural characterization?
A3: this compound reacts with benzonitrile oxide, yielding a crystalline product. [] X-ray crystallography studies revealed the product's structure, confirming its molecular formula as C13H11NO3. [] The crystal structure analysis provided detailed information about bond lengths, bond angles, and the spatial arrangement of atoms within the molecule, contributing to a deeper understanding of the reactivity and structural features of the compound. []
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